An In-depth Technical Guide to the Chemical Properties and Potential of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate
An In-depth Technical Guide to the Chemical Properties and Potential of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate
Introduction: The Strategic Value of Substituted Aminopyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[1] Among the vast family of pyridine derivatives, aminopyridine carboxylates are of particular interest due to their multifunctional nature, which allows for diverse chemical modifications and tailored biological activities. These compounds serve as versatile building blocks for creating complex molecules with applications ranging from pharmaceuticals to agrochemicals.[2][3][4]
This guide provides a detailed technical overview of a specific, yet underexplored member of this class: Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate . While direct experimental data for this compound is not extensively available in public literature, this document will leverage established principles of organic chemistry and draw upon data from closely related structural analogs to construct a comprehensive profile. By examining its predicted properties, reactivity, and potential applications, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising chemical entity.
Molecular Structure:
IUPAC Name: Methyl 6-amino-2,5-dimethylnicotinate
Physicochemical Properties: A Comparative Estimation
To provide a practical reference, the following table summarizes the predicted physicochemical properties of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate. These values are estimated based on the known properties of structurally similar compounds, such as methyl 6-amino-2-methylpyridine-3-carboxylate and other methylated pyridine derivatives.
| Property | Predicted Value / Information | Structural Analog Data Source |
| Molecular Formula | C9H12N2O2 | - |
| Molecular Weight | 180.21 g/mol | - |
| Appearance | Likely a white to off-white or pale yellow crystalline solid | Based on analogs like Methyl 6-aminonicotinate[3] and 2-Aminonicotinic acid methyl ester[4] |
| Melting Point | Estimated range: 140-160 °C | Methyl 6-aminonicotinate melts at 154-156 °C[3][5] |
| Boiling Point | > 290 °C (with decomposition) | Methyl 6-amino-2-methylpyridine-3-carboxylate has a boiling point of 293.235 °C[6] |
| Solubility | Likely soluble in methanol, ethanol, DMSO, and chlorinated solvents. Low solubility in water. | General property of similar organic esters[7] |
| CAS Number | Not assigned or readily available in public databases. | - |
Synthesis and Reactivity: A Chemist's Perspective
The strategic placement of an amino group, a methyl ester, and two methyl groups on the pyridine ring endows this molecule with a unique reactivity profile.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate.
Chemical Reactivity
The reactivity of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is governed by its three key functional groups: the 6-amino group, the 3-methyl ester, and the substituted pyridine ring.
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The 6-Amino Group: This primary amine is a nucleophilic center and a powerful activating group for electrophilic aromatic substitution. It is expected to readily undergo:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).
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The 3-Methyl Ester: This group is susceptible to nucleophilic acyl substitution.
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Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
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Amidation: Reaction with amines to form amides, a common strategy in drug development to modulate solubility and target binding.
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Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
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-
The Pyridine Ring: The electron-donating nature of the amino and methyl groups activates the ring towards electrophilic substitution. The directing effects of the substituents would likely favor substitution at the C4 position. The pyridine nitrogen can also be alkylated or oxidized.
Spectroscopic Profile (Predicted)
The following table outlines the predicted spectroscopic data for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, which would be crucial for its identification and characterization. These predictions are based on data from analogous compounds.[6][8][9]
| Spectroscopy | Predicted Features |
| ¹H NMR | - Pyridine Proton (H4): Singlet, ~7.5-8.0 ppm. - NH₂ Protons: Broad singlet, ~4.5-5.5 ppm. - Ester Methyl Protons (OCH₃): Singlet, ~3.8-4.0 ppm. - Pyridine Methyl Protons (C2-CH₃ & C5-CH₃): Two distinct singlets, ~2.2-2.6 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~165-170 ppm. - Pyridine Carbons: Aromatic region (~100-160 ppm), with C6 likely being the most downfield due to the amino group. - Ester Methyl Carbon (OCH₃): ~50-55 ppm. - Pyridine Methyl Carbons (CH₃): ~15-25 ppm. |
| IR (Infrared) | - N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹. - C-H stretch (aromatic & aliphatic): ~2900-3100 cm⁻¹. - C=O stretch (ester): Strong absorption around 1700-1730 cm⁻¹. - C=C and C=N stretch (pyridine ring): ~1500-1600 cm⁻¹. - C-O stretch (ester): ~1200-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 180.09. |
Potential Applications in Drug Discovery and Beyond
The structural motifs present in Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate suggest its potential as a valuable scaffold in drug discovery. The aminopyridine core is found in numerous biologically active compounds, and the dimethyl substitution pattern could offer advantages in terms of target selectivity and metabolic stability.
A Versatile Building Block
This compound can be envisioned as a central scaffold from which a library of diverse molecules can be synthesized. The amino and ester groups provide two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space.
Caption: Conceptual role as a versatile scaffold in molecular design.
Derivatives of similar aminopyridines have shown promise as inhibitors of various enzymes, including kinases and histone deacetylases, which are important targets in oncology.[3] The specific substitution pattern of the target molecule could be explored for its potential to selectively target certain receptor subtypes or enzyme isoforms.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is not available, general precautions for handling aminopyridine derivatives should be strictly followed. Many compounds in this class are classified as harmful or toxic.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate represents a chemical entity with significant untapped potential. Although detailed experimental characterization is sparse, this guide has provided a comprehensive, predictive overview of its chemical properties based on sound chemical principles and data from close structural analogs. Its multifunctional nature makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into this promising molecule.
References
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Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-((6-Amino-2,4-dimethylpyridin-3-yl)methyl)-1-((1,2-dimethyl-1H-indol-5-yl)methyl)-1H-pyrazole-4-carboxamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
- Singh, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24849-24859.
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